molecular formula C21H19NO3S2 B5233249 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide

2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide

Cat. No. B5233249
M. Wt: 397.5 g/mol
InChI Key: JBYACBQSKQERCK-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based molecule that has been shown to have various biological activities, including anti-inflammatory and antitumor effects.

Scientific Research Applications

2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has been extensively studied for its biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has also been shown to have antitumor effects by inducing apoptosis in cancer cells. In addition, 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide is not fully understood. However, it is believed that 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor effects, 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative damage and apoptosis.

Advantages and Limitations for Lab Experiments

2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is readily available. 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has also been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide and to identify its molecular targets. Finally, the development of more soluble and stable analogs of 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide could improve its effectiveness in experimental settings.
In conclusion, 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide is a sulfonamide-based molecule that has been extensively studied for its biological activities. It has anti-inflammatory and antitumor effects, and it has potential uses in the treatment of Alzheimer's disease and other inflammatory diseases. 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide and to identify its molecular targets.

Synthesis Methods

2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide can be synthesized by reacting 2-bromoacetophenone with thiophenol in the presence of a base to obtain 2-(phenylthio)acetophenone. This intermediate product can then be reacted with benzylsulfonyl chloride in the presence of a base to obtain 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide. The synthesis of 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

2-benzylsulfonyl-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c23-21(16-27(24,25)15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)26-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYACBQSKQERCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]acetamide

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